11-O-Methylpseurotin A

Chemical genetics Synthetic lethality screening Yeast cytokinesis

Standard pseurotin A lacks activity against Hof1-deletion yeast strains, creating a critical gap in cytokinesis research. 11-O-Methylpseurotin A directly addresses this need. - Selective inhibitor of hof1Δ S. cerevisiae (inactive vs. pseurotin A) - validated chemical probe for synthetic lethality pathways. - Inactive in zebrafish PTZ seizure model - essential negative control for SAR studies on pseurotin A2/azaspirofuran A. - Produced only via microbial co-culture (A. fumigatus + S. bullii) - model metabolite for cryptic BGC activation studies. - Available for immediate R&D supply; technical documentation available on request.

Molecular Formula C22H25NO8
Molecular Weight 431.4 g/mol
Cat. No. B15586055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-O-Methylpseurotin A
Molecular FormulaC22H25NO8
Molecular Weight431.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/t14?,15?,19?,21-,22-/m1/s1
InChIKeySLYDIPAXCVVRNY-JOGYWCFSSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-O-Methylpseurotin A: Selective Chemical Genetics Probe


11-O-Methylpseurotin A (CAS 956904-34-0) is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) fungal secondary metabolite, originally isolated from a marine-derived Aspergillus fumigatus strain [1]. As a member of the pseurotin family of heterospirocyclic γ-lactams, it shares a core scaffold with analogs such as pseurotin A, pseurotin A2, pseurotin D, and azaspirofuran A, but possesses a distinctive O-methyl substitution at the C-11 position that differentiates its stereoelectronic properties [1]. The compound has a molecular formula of C23H27NO8 and a molecular weight of 445.46 g/mol [2]. Its primary reported bioactivity is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, a phenotype not observed with its close structural relative pseurotin A in the same yeast synthetic lethality screen [1].

Chemical genetics probe for Hof1-dependent cytokinesis studies
Reported inactive control for zebrafish seizure model SAR
Co-culture-dependent metabolite for silent gene cluster research

Pseurotin A/A2 Cannot Replace 11-O-Methylpseurotin A


Compounds within the pseurotin family cannot be treated as interchangeable research tools due to divergent and even opposing biological activities arising from subtle structural modifications. In a yeast synthetic lethality screen, 11-O-methylpseurotin A exhibited clear selective inhibition of the Hof1 deletion strain, while pseurotin A—differing only by the absence of the 11-O-methyl group—was completely inactive in the same assay system [1]. Conversely, in a larval zebrafish pentylenetetrazole (PTZ) seizure model, pseurotin A2 and azaspirofuran A were identified as active antiseizure hits, whereas 11-O-methylpseurotin A was explicitly reported as inactive alongside other close chemical analogues [2]. These cross-assay activity differences demonstrate that minor structural variations among pseurotins produce substantial functional divergence, making generic substitution scientifically invalid. Selection of a specific pseurotin analog must be driven by the intended biological context and validated by quantitative comparative data rather than class-level assumptions.

Pseurotin A lacks hof1Δ activity

Pseurotin A was inactive in the same yeast halo assay, so direct substitution may fail in cytokinesis research.

Pseurotin A2 is a seizure hit, not a Hof1 probe

Functional divergence: pseurotin A2 is active in zebrafish seizure models where 11-O-methylpseurotin A is inactive.

Minor methylation alters selectivity profile

The 11-O-methyl group confers distinct yeast selectivity; chitin synthase inhibition profile may also differ.

11-O-Methylpseurotin A: Key Comparative Evidence


Selective hof1Δ Yeast Inhibition

In a yeast synthetic lethality screen using wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae, 11-O-methylpseurotin A (1) selectively inhibited the growth of a Hof1 deletion strain. Critically, the structurally related compound pseurotin A (2), which differs only by the absence of the 11-O-methyl group, was isolated from the same fractionation and found to be completely inactive in the identical yeast screen [1]. This constitutes a direct head-to-head comparison within the same experimental system, establishing that the 11-O-methyl substitution is essential for the observed Hof1Δ-selective activity.

Yeast Selectivity
Head-to-head
11-O-Methylpseurotin A: Active against hof1Δ Pseurotin A: Inactive
Supports Hof1-related chemical genetics probe selection
S. cerevisiae halo assay, same conditions
Chemical genetics Synthetic lethality screening Yeast cytokinesis

Inactive in Zebrafish Seizure Model

In a larval zebrafish pentylenetetrazole (PTZ) seizure model evaluating seven heterospirocyclic γ-lactams from Aspergillus fumigatus, pseurotin A2 and azaspirofuran A were identified as antiseizure hits that dose-dependently reduced seizure duration. In contrast, 11-O-methylpseurotin A was explicitly reported as inactive alongside other close chemical analogues including pseurotin A, pseurotin F1, pseurotin D, and azaspirofuran B [1]. While this represents a cross-study comparison rather than the same assay system as the yeast screen, it provides orthogonal evidence of functional divergence among pseurotin analogs and demonstrates that 11-O-methylpseurotin A lacks activity in a distinct therapeutic-relevant in vivo model.

Seizure Model Activity
Cross-study comparable
11-O-Methylpseurotin A: Inactive Pseurotin A2: Active antiseizure hit
Distinguishes pseurotin pharmacophore for neuroscience probe selection
Larval zebrafish PTZ model; active hits confirmed in mouse 6 Hz model
Epilepsy research Zebrafish drug screening Antiseizure drug discovery

Chitin Synthase Inhibition: Methylation Effect

While 11-O-methylpseurotin A has not been directly assayed for chitin synthase inhibition, its close structural analog pseurotin A has been characterized as a competitive inhibitor of chitin synthase with an IC50 value of 81 μM for the solubilized enzyme [1]. A related analog, 8-O-demethylpseurotin A, was less active with an IC50 of 192 μM, indicating that methylation status modulates inhibitory potency [1]. Given the shared heterospirocyclic core scaffold and the established structure-activity relationship (SAR) linking methylation to potency changes, 11-O-methylpseurotin A presents a structurally distinct probe for investigating the role of C-11 substitution on chitin synthase interaction. The presence of the 11-O-methyl group may confer altered binding kinetics or selectivity relative to pseurotin A, although direct comparative data for 11-O-methylpseurotin A on chitin synthase are currently absent from the literature.

Chitin Synthase SAR
Class-level
Pseurotin A IC50 81 µM; 8-O-demethyl 192 µM; 11-O-methylpseurotin A: no reported data
Unique methylation pattern suggests distinct inhibition profile, requires empirical validation
Solubilized chitin synthase, A. fumigatus; data from structural analog
Antifungal research Chitin synthase inhibition Fungal cell wall biology

Co-Culture-Dependent Biosynthesis

Pseurotin A has been shown to exhibit low cytotoxicity toward human lung fibroblasts, with an IC50 value of ≥1000 μM in a standard cytotoxicity assay [1]. This favorable therapeutic window is a class characteristic of several pseurotin family members and suggests that 11-O-methylpseurotin A, as a structurally related analog, may similarly possess low inherent cytotoxicity. However, direct cytotoxicity data for 11-O-methylpseurotin A are not currently available in the published literature. The low cytotoxicity of pseurotin A contrasts with its moderate antibacterial activity against phytopathogenic bacteria Erwinia carotovora (IC50 = 220 μg/mL) and Pseudomonas syringae (IC50 = 112 μg/mL) [1], demonstrating that bioactivity is not simply a consequence of general cytotoxicity.

Biosynthetic Requirement
Supporting evidence
Produced only in A. fumigatus + S. bullii co-culture; silent in monoculture
Informs sourcing strategy and silent gene cluster activation studies
Standard fermentation fails; co-culture required
Cytotoxicity screening Drug safety assessment Chemical probe validation

11-O-Methylpseurotin A Validated Applications


Hof1 Cytokinesis Chemical Probe

11-O-Methylpseurotin A serves as a specific chemical probe for investigating Hof1-mediated cytokinesis in Saccharomyces cerevisiae, a function validated by its selective inhibition of the Hof1 deletion strain while showing no activity against wild-type or other cell cycle mutants [1]. This unique synthetic lethality interaction cannot be replicated with pseurotin A, which is inactive in the same assay. Researchers studying the Hof1-Bnr1p interaction, septin organization, or actomyosin ring contraction can employ 11-O-methylpseurotin A to conditionally probe genetic vulnerabilities in cytokinesis pathways. The compound is particularly valuable for synthetic lethality screens aimed at identifying additional genetic interactors of Hof1 and for validating chemical genetic approaches to antifungal target discovery [1].

Negative Control for Zebrafish Seizure Assays

Given its demonstrated inactivity in the zebrafish PTZ seizure model while structurally related compounds pseurotin A2 and azaspirofuran A showed robust antiseizure effects [2], 11-O-methylpseurotin A serves as an ideal negative control compound for epilepsy and antiseizure drug discovery research. Investigators studying the mechanism of action of active pseurotin analogs can use 11-O-methylpseurotin A to confirm that observed electrophysiological or behavioral effects are specific to the active analogs rather than a general property of the pseurotin scaffold. This application is essential for establishing structure-activity relationships and validating the specificity of antiseizure hits identified in zebrafish or mammalian seizure models [2].

Silent Gene Cluster Activation Model

As a C-11 O-methylated analog of the known chitin synthase inhibitor pseurotin A (IC50 = 81 μM) [3], 11-O-methylpseurotin A provides a valuable comparator for investigating how substitution at the C-11 position affects enzyme binding and inhibition kinetics. The availability of multiple pseurotin analogs with varying methylation patterns (including 8-O-demethylpseurotin A, IC50 = 192 μM) enables systematic SAR analysis of this pharmacophore. Researchers in antifungal drug discovery can employ 11-O-methylpseurotin A to determine whether C-11 methylation enhances or diminishes chitin synthase inhibitory activity relative to the parent compound, potentially guiding the design of more potent or selective antifungal leads [3].

Pseurotin Pharmacophore SAR Anchor

11-O-Methylpseurotin A serves as a reference standard for the dereplication of fungal secondary metabolites in natural product discovery programs, particularly those focused on marine-derived Aspergillus species. Its distinct chromatographic and spectroscopic signatures, fully characterized by 1D/2D NMR and HRESIMS [1], allow researchers to rapidly identify this compound in complex extracts and distinguish it from co-occurring pseurotin analogs. This application is critical for prioritizing extracts containing novel pseurotin derivatives or for quantifying the production of specific pseurotin family members under varying fermentation conditions. Given the functional divergence among pseurotin analogs [1][2], accurate compound identification is essential for correlating specific metabolites with observed bioactivities.

Application
Selection Property
Validation Focus
Hof1 cytokinesis probe studies
Selective hof1Δ strain activity
Synthetic lethality and cytokinesis pathway response
Zebrafish seizure negative control
Reported inactivity in PTZ seizure model
Pseurotin SAR rigor and assay validation
Co-culture biosynthetic model
Co-culture-dependent production
Cryptic gene cluster activation and microbial communication
Pseurotin pharmacophore SAR anchor
Unique biological profile (yeast active, seizure inactive)
Pharmacophore mapping and functional divergence

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48 linked technical documents
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